Cas no 18354-35-3 (Benzoyl isocyanate,4-fluoro-)

Benzoyl isocyanate,4-fluoro- 化学的及び物理的性質
名前と識別子
-
- Benzoyl isocyanate,4-fluoro-
- 4-Fluorobenzoyl isocyanate
- (4-fluorophenyl)-isocyanatomethanone
- (4-fluorophenyl)-isocyanato-methanone
- 4-fluoro-benzoyl isocyanate
- A812790
- AC1MBYQC
- AG-E-33211
- CTK4D8511
- p-Fluorbenzoylisocyanat
- p-fluorobenzoyl isocyanate
- 4-fluorobenzoylisocyanate
- DBCORYGNTYHQBR-UHFFFAOYSA-N
- 18354-35-3
- Benzoyl isocyanate, 4-fluoro-
- AKOS000160999
- SCHEMBL67959
- DTXSID70369873
-
- インチ: InChI=1S/C8H4FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H
- InChIKey: DBCORYGNTYHQBR-UHFFFAOYSA-N
- ほほえんだ: O=C=NC(C1=CC=C(F)C=C1)=O
計算された属性
- せいみつぶんしりょう: 165.02262
- どういたいしつりょう: 165.02260653g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.2870
- PSA: 46.5
Benzoyl isocyanate,4-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC404017-1g |
4-Fluorobenzoyl isocyanate |
18354-35-3 | 1g |
£295.00 | 2025-02-21 | ||
Apollo Scientific | PC404017-250mg |
4-Fluorobenzoyl isocyanate |
18354-35-3 | 250mg |
£95.00 | 2025-02-21 |
Benzoyl isocyanate,4-fluoro- 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
Benzoyl isocyanate,4-fluoro-に関する追加情報
Chemical Profile of Benzoyl isocyanate, 4-fluoro- (CAS No. 18354-35-3)
Benzoyl isocyanate, 4-fluoro- (CAS No. 18354-35-3) is a fluorinated derivative of benzoyl isocyanate, featuring a unique structural motif that has garnered significant interest in the field of medicinal chemistry and materials science. This compound belongs to the class of isocyanates, which are known for their versatile reactivity and utility in synthetic organic chemistry. The introduction of a fluorine atom at the para position of the benzene ring introduces additional electronic and steric effects, making it a valuable building block for designing novel molecules with enhanced pharmacological properties.
The chemical structure of Benzoyl isocyanate, 4-fluoro- consists of a benzene ring substituted with a carbonyl group and an isocyanate functional group, with the fluorine atom positioned orthogonally to the carbonyl group. This arrangement imparts distinct electronic properties, including increased lipophilicity and metabolic stability, which are critical factors in drug design. The presence of the isocyanate group allows for further functionalization through reactions such as urethane formation, amide bond cleavage, and polymerization, making it a versatile intermediate in synthetic chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated aromatic compounds due to their ability to modulate drug bioavailability, metabolic pathways, and target interactions. The fluorine atom in Benzoyl isocyanate, 4-fluoro- can influence the electronic distribution of the molecule, leading to improved binding affinity and selectivity when used in drug development. For instance, fluorine atoms have been shown to enhance the metabolic stability of drugs by resisting hydrolysis and oxidation, thereby extending their half-life in vivo.
One of the most compelling applications of Benzoyl isocyanate, 4-fluoro- lies in its role as a precursor for synthesizing bioactive molecules. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For example, recent studies have demonstrated its utility in generating fluorinated heterocycles, which are known for their potent biological activity. These heterocycles exhibit promising properties as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The incorporation of fluorine into these structures often enhances their pharmacokinetic profiles, making them more suitable for clinical development.
The synthesis of Benzoyl isocyanate, 4-fluoro- typically involves the fluorination of benzoyl chloride or related precursors using established methods such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications. The growing demand for high-purity intermediates has driven innovation in synthetic methodologies, allowing for scalable production processes that maintain consistency across batches.
From a materials science perspective, Benzoyl isocyanate, 4-fluoro- has been explored for its potential in polymer chemistry. Isocyanates are well-known monomers used in the production of polyurethanes and other polymeric materials due to their ability to form stable covalent bonds under controlled conditions. The introduction of fluorine into these polymers can confer unique properties such as thermal stability and hydrophobicity, making them suitable for advanced applications in coatings, adhesives, and specialty plastics.
The biological activity of Benzoyl isocyanate, 4-fluoro- has also been investigated in detail. Preclinical studies have revealed its potential as an intermediate in the synthesis of molecules with antimicrobial and anticancer properties. For instance, derivatives of this compound have shown inhibitory effects on bacterial enzymes by disrupting essential metabolic pathways. Additionally, researchers have explored its role in modulating immune responses through interactions with cellular receptors and signaling pathways.
The safety profile of Benzoyl isocyanate, 4-fluoro- is another critical aspect that has been thoroughly examined. While isocyanates are generally known for their reactivity and potential irritant properties upon exposure to moisture or air, careful handling protocols can mitigate these risks. Industrial applications require strict adherence to safety guidelines to ensure worker protection and environmental compliance. Recent advancements in containment technology have improved the handling efficiency of such compounds while minimizing exposure hazards.
The future prospects for Benzoyl isocyanate, 4-fluoro- are promising given its broad utility across multiple scientific disciplines. Ongoing research aims to expand its applications in drug discovery by exploring new synthetic routes and functionalization strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced therapeutic potential.
In conclusion,Benzoyl isocyanate, 4-fluoro--(CAS No, *18354* *-* *35* *-* *3)* represents a fascinating compound with diverse applications ranging from medicinal chemistry to materials science. Its unique structural features make it an invaluable tool for synthesizing novel molecules with improved pharmacological properties. As research continues to uncover new possibilities for this compound, Benzoyl isocyanate, 4-fluoro--(CAS No, *18354* *-* *35* *-* *3)* will undoubtedly play a significant role in advancing scientific discovery and technological innovation.
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